molecular formula C22H26O4 B3342453 Methyl 6-(benzyloxy)-2,5,7,8-tetramethylchroman-2-carboxylate CAS No. 210174-90-6

Methyl 6-(benzyloxy)-2,5,7,8-tetramethylchroman-2-carboxylate

Cat. No.: B3342453
CAS No.: 210174-90-6
M. Wt: 354.4 g/mol
InChI Key: HFBIGPUGBNBTJC-UHFFFAOYSA-N
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Description

Methyl 6-(benzyloxy)-2,5,7,8-tetramethylchroman-2-carboxylate is a synthetic organic compound belonging to the chroman family. Chromans are known for their antioxidant properties and are often studied for their potential therapeutic benefits. This particular compound features a benzyloxy group and multiple methyl groups, which may influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(benzyloxy)-2,5,7,8-tetramethylchroman-2-carboxylate typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5,7,8-tetramethylchroman-2-carboxylic acid and benzyl alcohol.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

    Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction. This involves reacting the methyl ester with benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Methyl 6-(benzyloxy)-2,5,7,8-tetramethylchroman-2-methanol.

    Substitution: Various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 6-(benzyloxy)-2,5,7,8-tetramethylchroman-2-carboxylate is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound is of interest due to its antioxidant properties. It can scavenge free radicals, potentially protecting cells from oxidative stress. This makes it a candidate for studies related to aging, cancer, and other diseases where oxidative damage is a factor.

Medicine

In medicine, the compound’s antioxidant properties are explored for therapeutic applications. It may be investigated as a potential treatment for conditions like neurodegenerative diseases, cardiovascular diseases, and inflammatory disorders.

Industry

Industrially, this compound could be used in the formulation of cosmetics and skincare products due to its antioxidant properties. It may also find applications in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved often relate to the reduction of oxidative stress and the modulation of signaling pathways associated with inflammation and cell survival.

Comparison with Similar Compounds

Similar Compounds

    Tocopherol (Vitamin E): Another chroman derivative known for its antioxidant properties.

    Trolox: A water-soluble analog of Vitamin E used as a standard in antioxidant assays.

    Quercetin: A flavonoid with strong antioxidant activity.

Uniqueness

Methyl 6-(benzyloxy)-2,5,7,8-tetramethylchroman-2-carboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other chroman derivatives. Its benzyloxy group and multiple methyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and application.

Properties

IUPAC Name

methyl 2,5,7,8-tetramethyl-6-phenylmethoxy-3,4-dihydrochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-14-15(2)20-18(11-12-22(4,26-20)21(23)24-5)16(3)19(14)25-13-17-9-7-6-8-10-17/h6-10H,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBIGPUGBNBTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C(=O)OC)C)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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